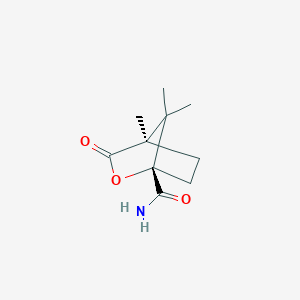

(1S)-(-)-Camphanic acid amide

Description

Contextualization of Chiral Amides in Contemporary Organic Synthesis

Chiral amides are fundamental building blocks and intermediates in modern organic synthesis. Their importance lies in their ability to introduce chirality, a three-dimensional asymmetry, into molecules. This is particularly critical in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be highly dependent on its specific stereoisomeric form. Chiral amides are often employed as chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single enantiomer. thieme-connect.com They can also serve as chiral ligands in metal-catalyzed reactions or as resolving agents to separate mixtures of enantiomers. guidechem.comscielo.br

Historical Overview and Evolution of Camphor-Based Chiral Scaffolds in Asymmetric Catalysis

Camphor (B46023), a naturally occurring monoterpene, has a long and rich history in asymmetric synthesis. core.ac.ukutsunomiya-u.ac.jp Available in both enantiomeric forms, (+)-camphor and (-)-camphor, it provides a readily accessible source of chirality. wikipedia.orgchemicalbook.com The rigid bicyclic structure of camphor and its derivatives offers a well-defined steric environment, making it an excellent scaffold for inducing asymmetry in chemical reactions. Over the years, a diverse array of chiral auxiliaries, ligands, and catalysts have been developed from camphor, finding widespread use in various asymmetric transformations such as aldol (B89426) reactions, Diels-Alder cycloadditions, and alkylations. mdpi.comchim.itacs.org The development of these camphor-based tools has been instrumental in advancing the field of asymmetric catalysis. core.ac.uk

Stereochemical Significance of the (1S)-(-) Configuration in Camphanic Acid Amide

The specific stereochemistry of (1S)-(-)-camphanic acid amide is crucial to its function. The "(1S)" designation refers to the absolute configuration at a specific stereocenter in the molecule, dictating a precise spatial arrangement of its atoms. This defined three-dimensional structure is directly responsible for its ability to differentiate between the two enantiomers of a racemic compound or to control the stereochemical outcome of a reaction. The rigid framework inherited from camphor ensures that the stereochemical information is effectively transmitted during a chemical transformation. guidechem.com

Research Landscape and Emerging Trends for this compound

Current research on this compound and related camphor derivatives continues to expand their applications. Scientists are exploring their use in novel asymmetric reactions and in the synthesis of complex natural products and pharmaceuticals. nih.govnih.govnih.gov There is a growing interest in developing more efficient and recyclable camphor-based chiral auxiliaries to improve the sustainability of chemical processes. Furthermore, the application of computational studies is providing deeper insights into the mechanisms by which these chiral molecules exert their influence, paving the way for the design of even more effective catalysts and auxiliaries. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNYFRWPFCGSF-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

(1S)-(-)-Camphanic acid amide is typically synthesized from (1S)-(-)-camphanic acid. A common method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by amidation. orgsyn.org

Detailed synthetic procedures often start from (+)-(1R,3S)-camphoric acid, which is converted to (-)-(1R,3R)-3-chlorocamphoric anhydride (B1165640). This intermediate is then hydrolyzed to yield (-)-(1S,4R)-camphanic acid. orgsyn.org The subsequent reaction with an aminating agent produces this compound.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₃ lookchem.comechemi.com |

| Molecular Weight | 197.23 g/mol lookchem.comechemi.com |

| Appearance | White crystalline solid lookchem.com |

| Boiling Point | 393.3 °C at 760 mmHg lookchem.comlookchem.com |

| Density | 1.239 g/cm³ lookchem.comlookchem.com |

Note: Specific spectroscopic data like NMR and IR for the amide are less commonly reported in readily available literature compared to its acid precursor. Characterization is often confirmed through comparison with the starting material and standard spectroscopic techniques.

Chiral Properties and Stereochemical Investigations of 1s Camphanic Acid Amide

Analysis of Absolute Configuration and Chirality Transfer Mechanisms

The absolute configuration of (1S)-(-)-Camphanic acid amide is derived from (+)-camphor, which has a known (1S,4R)-stereochemistry. psu.edu This well-defined stereochemistry is crucial for its application as a chiral auxiliary, where it is used to determine the absolute configuration of other molecules. psu.edutcichemicals.com The process often involves forming a diastereomeric derivative, such as an amide or ester, between the chiral auxiliary and a racemic mixture. The resulting diastereomers can then be separated and their absolute configurations determined using techniques like X-ray crystallography, with the known configuration of the camphanic acid moiety serving as an internal reference. tcichemicals.com

Chirality transfer refers to the process where the stereochemical information from a chiral molecule, like this compound, influences the stereochemical outcome of a chemical reaction, leading to the formation of a new chiral center with a preferred configuration. pitt.edu Enantioenriched N-allyl-o-iodoarylcarbamates derived from camphanic acid have been shown to undergo radical and anionic cyclizations with a high degree of chirality transfer, producing enantioenriched dihydroindoles. pitt.edu This demonstrates the effectiveness of the camphanic framework in transmitting its chiral information to a reacting center. pitt.edu

Conformational Analysis and Steric Hindrance Effects

The rigid bicyclo[2.2.1]heptane skeleton of this compound significantly restricts its conformational freedom. This rigidity is a key factor in its effectiveness as a chiral auxiliary, as it creates a well-defined and predictable steric environment around the reactive center. The gem-dimethyl group and the lactone ring further contribute to the steric bulk and conformational rigidity of the molecule.

Steric hindrance plays a critical role in the applications of this compound. In asymmetric synthesis, the bulky and rigid structure of the auxiliary can effectively shield one face of a prochiral substrate, forcing an incoming reagent to attack from the less hindered face. uni-muenchen.dechinesechemsoc.org This steric control is fundamental to achieving high diastereoselectivity in reactions such as alkylations and reductions. For instance, increasing the steric hindrance of a chiral auxiliary derived from camphoric acid has been shown to improve both the yield and enantioselectivity in certain reactions. chinesechemsoc.org

Intermolecular Interactions and Chiral Recognition Phenomena

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental aspect of the utility of this compound. polyu.edu.hk This recognition is driven by a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric repulsion. researchgate.netrsc.org The amide functionality in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating specific interactions with other molecules. researchgate.net

The formation of diastereomeric amides or esters with racemic alcohols or amines is a classic example of chiral recognition. tcichemicals.com The different spatial arrangements of the substituents in the two diastereomers lead to differences in their physical properties, such as solubility and chromatographic retention times, allowing for their separation. tcichemicals.comtcichemicals.com This principle is widely used in chiral resolution techniques. google.comunibs.it For example, (1S)-(-)-Camphanic acid has been successfully used to resolve racemic hydroxy-substituted dithia-aza mdpi.comhelicenes through the formation and separation of diastereomeric esters. unibs.it

Spectroscopic Probes for Stereochemical Integrity

Various spectroscopic techniques are employed to investigate the stereochemical integrity of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.netresearchgate.net The diastereotopic protons and carbon atoms in the camphanic moiety often exhibit distinct chemical shifts in the NMR spectra of diastereomeric derivatives, allowing for the determination of enantiomeric purity. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms, aiding in the determination of relative stereochemistry and conformation. researchgate.net

Circular Dichroism (CD) spectroscopy is another key technique for probing chirality. researchgate.netuni-muenchen.de Chiral molecules absorb left and right-handed circularly polarized light differently, resulting in a characteristic CD spectrum. The CD spectrum can be used to determine the absolute configuration of a molecule by comparing it to the spectra of known compounds or to theoretical calculations. researchgate.net Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, provides detailed information about the absolute configuration and conformation of chiral molecules in solution. researchgate.net Studies on (-)-(1S,3R)-camphanic acid have shown that VCD, in conjunction with theoretical calculations, can be used to determine its absolute conformation and configuration in different solution concentrations. researchgate.net

Utilization as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. The auxiliary is then removed to afford the desired enantiomerically enriched product. This compound has proven to be a reliable chiral auxiliary in various diastereoselective reactions.

Asymmetric Alkylation Reactions and Derivatives

While direct applications of this compound in asymmetric alkylation are not extensively documented in the provided search results, the broader family of camphor-derived auxiliaries, including those conceptually similar to the amide, have a well-established history in controlling the stereochemistry of alkylation reactions. For instance, camphor-derived chiral auxiliaries have been successfully employed in the asymmetric alkylation of enolates. The steric hindrance provided by the camphor (B46023) backbone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus leading to the formation of a specific diastereomer.

A series of chiral 1,3-diamine ligands derived from (+)-camphoric acid have been synthesized and utilized in the enantioselective alkylation of benzaldehyde (B42025) with diethylzinc, yielding 1-phenyl-1-propanol (B1198777) with high enantiomeric ratios. researchgate.net This demonstrates the potential of camphor-derived structures to induce high levels of stereocontrol in alkylation processes.

Applications in Asymmetric Cycloaddition Reactions

This compound and its derivatives have found utility in asymmetric cycloaddition reactions, where they can influence the stereochemical course of the reaction. For example, chiral auxiliaries derived from camphor have been used in Diels-Alder reactions. chim.it The auxiliary, attached to the dienophile, directs the approach of the diene to one of the two faces of the double bond, resulting in a diastereoselective cycloaddition.

In a related context, chiral metal amides have been developed as highly reactive catalysts for asymmetric [3+2] cycloadditions. beilstein-journals.orgnih.gov These catalysts, which can be conceptually linked to the amide functionality, have shown high efficiency and selectivity.

Role in Enantioselective Carbonyl Reductions

The reduction of a carbonyl group can lead to the formation of a new stereocenter. libretexts.org Chiral auxiliaries are often employed to control the stereochemical outcome of these reactions. While specific examples of this compound in enantioselective carbonyl reductions are not detailed in the provided results, the general principles of using chiral auxiliaries in such transformations are well-established. The auxiliary can influence the trajectory of the hydride delivery to the carbonyl carbon, leading to the preferential formation of one enantiomer of the resulting alcohol.

The reduction of carbonyl compounds can be achieved using various reagents, and the choice of reagent can impact the chemoselectivity of the reaction, especially in molecules containing multiple reducible functional groups. ijrar.org

Control of Stereochemistry in Other Key Transformations

The utility of this compound as a chiral auxiliary extends to other important synthetic transformations. For instance, it has been used to determine the absolute configuration of chiral molecules. nih.gov By converting a chiral compound into a diastereomeric derivative with (1S)-(-)-camphanic amide, the absolute stereochemistry of the original molecule can be elucidated using techniques like X-ray crystallography.

Furthermore, the principles of using camphor-derived auxiliaries for stereochemical control are applicable to a variety of reactions, including Michael additions and aldol (B89426) reactions. researchgate.netthieme-connect.com The rigid camphor skeleton effectively biases the conformation of the reactive intermediate, leading to high levels of diastereoselectivity.

Development as a Chiral Ligand Component in Metal-Catalyzed Asymmetric Processes

In addition to its role as a chiral auxiliary, (1S)-(-)-camphanic acid and its derivatives can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions. The amide functionality can serve as a coordination site for a metal center, and the inherent chirality of the camphane (B1194851) backbone can induce asymmetry in the catalytic process.

Chiral phosphine-oxazoline ligands have been prepared from ketopinic acid, a camphor derivative, and used in palladium-catalyzed asymmetric Heck reactions. chim.it Similarly, chiral bisphosphine ligands based on quinoline (B57606) oligoamide foldamers have been synthesized and applied in the asymmetric hydrogenation of α-dehydroamino acid esters with rhodium catalysts, achieving excellent conversions and promising enantioselectivities. kaimosi.com The development of chiral metal amides as catalysts has also shown great promise in asymmetric cycloadditions, exhibiting higher reactivity compared to traditional catalyst systems. beilstein-journals.orgnih.gov

Use in Chiral Resolution and Enantiomer Separation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. (1S)-(-)-Camphanic acid and its derivatives are widely used as chiral resolving agents. lookchem.comguidechem.com The process typically involves reacting the racemic mixture (e.g., an alcohol or amine) with an enantiomerically pure resolving agent, such as (1S)-(-)-camphanic acid chloride, to form a mixture of diastereomers. orgsyn.org

These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like fractional crystallization or chromatography. tcichemicals.com Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original compound.

(1S)-(-)-Camphanic acid has been successfully used for the resolution of a variety of compounds, including alcohols, amines, and diols. kaimosi.comresearchgate.net For example, the enantiomers of 2,6-adamantanediol were resolved via their diastereoisomeric camphanoates. kaimosi.com Similarly, racemic mexiletine (B70256) was resolved using (1S)-(-)-camphanic chloride as a chiral derivatizing reagent, allowing for the separation of its enantiomers by high-performance liquid chromatography (HPLC). akjournals.com

Table of Research Findings on Chiral Resolution using (1S)-(-)-Camphanic Acid Derivatives:

| Racemic Compound | Resolving Agent | Separation Method | Outcome |

| 1,3-Butanediol | (-)-Camphanic acid | Not specified | Resolved via (R)-1-iodo-3-butanol |

| 2,6-Adamantanediol | (-)-Camphanic acid | Fractional crystallization | Successful resolution of enantiomers |

| Mexiletine | (1S)-(-)-Camphanic chloride | HPLC | Successful enantioseparation |

| 4-Bromo-12-hydroxy[2.2]paracyclophane | (1S)-(-)-Camphanic acid | Not specified | Efficient resolution of enantiomers |

Formation of Diastereomeric Salts for Separation

One of the classical and still widely employed methods for resolving racemic mixtures of amines is through the formation of diastereomeric salts. This technique, first pioneered by Pasteur, involves the reaction of a racemic amine with an enantiomerically pure acid, such as a derivative of camphoric acid, to form a pair of diastereomeric salts. thieme-connect.de These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. thieme-connect.de

While the parent (1S)-(-)-camphanic acid and its chloride are more commonly cited for this purpose, the underlying principle extends to its amide derivatives in specific contexts. thieme-connect.de The formation of these salts is a crucial step in obtaining enantiopure amines, which are themselves valuable chiral building blocks and resolving agents in further synthetic endeavors. thieme-connect.de

Table 1: Example of Diastereomeric Salt Resolution

| Racemic Compound | Resolving Agent | Separated Diastereomers | Separation Method |

| Racemic Amine | (1S)-(-)-Camphanic Acid Derivative | Diastereomeric Ammonium (B1175870) Carboxylate Salts | Fractional Crystallization |

This table illustrates the general principle of diastereomeric salt formation for the resolution of racemic amines.

Chromatographic Resolution of Enantiomers

This compound and its related structures, particularly (1S)-(-)-camphanic acid chloride, are extensively used as chiral derivatizing agents (CDAs) to facilitate the chromatographic separation of enantiomers. researchgate.net The process involves the covalent reaction of the chiral agent with the enantiomers of a racemic compound, typically an alcohol or amine, to form a pair of diastereomers. researchgate.net These resulting diastereomers can then be separated using standard achiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column. tcichemicals.com

The rigid camphor backbone of the derivatizing agent imparts distinct chromatographic properties to the resulting diastereomers, leading to different retention times and enabling their separation. For instance, the diastereomeric esters or amides formed from the reaction with (1S)-(-)-camphanic acid chloride often exhibit baseline separation in HPLC analysis. tcichemicals.com This method is not only effective for analytical determination of enantiomeric purity but can also be scaled up for preparative separations to obtain enantiopure compounds. akjournals.com

A study on the resolution of racemic mexiletine demonstrated the effectiveness of (1S)-(-)-camphanic chloride as a chiral derivatizing agent, achieving a high resolution value (RS > 4) in HPLC. akjournals.com Similarly, diastereomeric esters of flavanones formed with (1S)-(-)-camphanic acid have been successfully separated using reversed-phase HPLC. nih.gov

Table 2: HPLC Separation of Mexiletine Diastereomers

| Compound | Chiral Derivatizing Agent | Retention Factor (k₁) | Separation Factor (α) | Resolution (RS) |

| (R,S)-Mexiletine | (1S)-(-)-Camphanic Chloride | 7.41 | 1.32 | 4.82 |

Data from a study demonstrating the efficacy of (1S)-(-)-camphanic chloride in the HPLC separation of mexiletine enantiomers. akjournals.com

Building Block for the Synthesis of Complex Chiral Molecules

Beyond its role in separation, this compound and its parent acid serve as valuable chiral building blocks for the synthesis of more complex molecules. lookchem.comguidechem.com The inherent chirality of the camphoric acid framework can be transferred to new stereocenters during a synthetic sequence. thegoodscentscompany.com

Researchers have utilized derivatives of (+)-camphoric acid to synthesize novel chiral 1,3-diamine ligands. researchgate.net These ligands, in turn, have been successfully employed as catalysts in the enantioselective alkylation of aldehydes, demonstrating the propagation of chirality from the initial building block to the final product. researchgate.net Furthermore, (+)-camphoric acid has been the starting material for the synthesis of N-heterocyclic amides with potential antiviral activities. researchgate.net

The use of camphoric acid derivatives as building blocks is a testament to their robustness and the predictable stereochemical outcomes they afford in asymmetric reactions. This makes them indispensable tools in the construction of complex natural products and pharmaceutically active compounds where precise control of stereochemistry is essential. thegoodscentscompany.com

Conclusion

Established Synthetic Routes from Chiral Camphanic Acid Precursors

The primary strategies for synthesizing this compound begin with its corresponding carboxylic acid, (1S)-(-)-Camphanic acid. sigmaaldrich.comguidechem.com These methods focus on activating the carboxyl group to facilitate its reaction with an amine source.

The most conventional and widely practiced route for the preparation of this compound involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl intermediate, most commonly (1S)-(-)-Camphanic acid chloride. This activation is typically achieved by treating the parent acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. orgsyn.orgresearchgate.net The resulting acid chloride is highly electrophilic and reacts readily with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide, to form the target primary amide with the elimination of hydrochloric acid. A non-nucleophilic base, like pyridine (B92270), is often added to the reaction mixture to neutralize the generated HCl. akjournals.com

Alternatively, direct coupling methods can be employed, which are common in laboratory-scale synthesis. These methods use stoichiometric quantities of activating reagents, also known as coupling agents, to facilitate the condensation of the carboxylic acid and amine in a single pot. Reagents for this purpose include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk These methods, while convenient, generate significant stoichiometric byproducts. ucl.ac.uk

Modern synthetic chemistry emphasizes the development of more efficient and sustainable methods. In the context of amide synthesis, this translates to a focus on catalytic pathways that avoid the use of stoichiometric activating agents. ucl.ac.uk While specific literature on novel catalysts for this compound is specialized, general advancements in amide bond formation are applicable.

One area of development is the use of Lewis acid catalysts, such as boric acid derivatives, which can promote the direct thermal condensation of carboxylic acids and amines by activating the carboxyl group and facilitating the removal of water. nih.gov Research into organocatalysis has also yielded new methods for amide bond formation. researchgate.net Furthermore, alternative reaction strategies, such as the condensation of carboxylic acids with isocyanates, present conceptually different approaches to amide synthesis. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Enantiomeric Purity

Achieving high yield and maintaining the enantiomeric integrity of the chiral center are critical objectives in the synthesis of this compound. The rigid, caged structure of the camphanyl backbone imparts significant steric hindrance and conformational stability, which helps preserve the stereochemistry under many reaction conditions. However, careful optimization of reaction parameters is still essential for an efficient process. The enantiomeric purity of the final product is typically confirmed using chiral chromatography techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in derivatization reactions to form amides for analytical purposes, the molar ratio of the amine to the activated acid (like camphanic chloride) and the presence of a base like pyridine are crucial for driving the reaction to completion. akjournals.com

Table 1: Key Parameters for Optimization in this compound Synthesis

| Parameter | Effect on Reaction | Considerations for Optimization |

| Solvent | Influences solubility of reactants, reaction rate, and work-up procedure. | Aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are common. The choice depends on the specific reagents used. akjournals.com |

| Temperature | Affects the rate of reaction. Higher temperatures increase speed but can also promote side reactions or racemization in sensitive substrates. | Reactions are often started at 0°C and allowed to warm to room temperature to control the initial rate. google.com |

| Coupling Agent/Activating Reagent | The choice of reagent (e.g., thionyl chloride vs. HATU) determines the reaction pathway, byproducts, and cost. | For high yield and purity, highly efficient coupling agents are preferred, but cost and waste are factors. ucl.ac.uk |

| Base | Used to neutralize acidic byproducts (e.g., HCl from acid chlorides), preventing unwanted side reactions and driving the equilibrium. | A non-nucleophilic base such as pyridine or triethylamine (B128534) is essential when using acyl chlorides. akjournals.com |

| Stoichiometry | The molar ratio of reactants can influence conversion rates and yield. | A slight excess of the amine or activating agent may be used to ensure complete consumption of the limiting reagent. akjournals.com |

Strategies for Large-Scale Synthesis and Process Development

Transitioning a synthetic procedure from a laboratory bench to an industrial scale introduces a new set of priorities, including cost, safety, robustness, and ease of purification. For the synthesis of this compound, this means shifting away from expensive and wasteful reagents.

While coupling agents like HATU are effective, their high molecular weight and cost make them unsuitable for large-scale production. ucl.ac.uk Instead, process chemistry favors more atom-economical and cheaper activating agents. The conversion of (1S)-(-)-Camphanic acid to its acid chloride using thionyl chloride or to a mixed anhydride (B1165640) using a reagent like n-propylphosphonic acid anhydride (T3P) is a more common industrial strategy. orgsyn.orgucl.ac.uk

Purification methods are also a key consideration. Chromatography, which is common in the lab, is often avoided on a large scale. Therefore, developing a process where the final product can be isolated in high purity through crystallization is highly desirable. This involves careful selection of solvents to ensure the product precipitates while impurities remain in solution. orgsyn.org Safety is another paramount concern; for example, reagents known to have explosive hazards, such as certain activators based on 1-hydroxybenzotriazole (B26582) (HOBt), are avoided in process development. ucl.ac.uk

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of amides is a major focus of this field because traditional methods are notoriously inefficient in terms of atom economy, often generating large quantities of waste from stoichiometric coupling agents. ucl.ac.uk

A primary goal in the green synthesis of this compound is the development of catalytic direct amidation methods. Such methods would involve reacting (1S)-(-)-Camphanic acid directly with an ammonia source, using only a catalytic amount of an activator and generating water as the only byproduct. This approach significantly improves atom economy and reduces waste.

Other green strategies include:

Use of Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Solvent-Free Reactions: In some cases, reactions can be run neat (without solvent), particularly if the reactants are liquids at the reaction temperature, which dramatically reduces waste. nih.gov

Biocatalysis: The use of enzymes, such as lipases, to catalyze amide bond formation is a growing area of interest. Enzymes operate under mild conditions, often in aqueous environments, and offer high selectivity, making them an attractive green alternative to traditional chemical methods. echemi.comacs.org

These approaches seek to create a more sustainable life cycle for the production of this compound and other important chemical compounds.

Analytical Methodologies Employing 1s Camphanic Acid Amide As a Derivatizing Agent

Derivatization Strategies for Enantiomeric Purity Determination

The core strategy for determining enantiomeric purity using (1S)-(-)-Camphanic acid involves converting a pair of enantiomers into a pair of diastereomers. researchgate.net This is achieved by reacting the racemic or enantiomerically-enriched analyte, which must contain a suitable functional group like an amine, with the enantiomerically pure (1S)-(-)-camphanic acid chloride. researchgate.net The resulting diastereomeric amides can then be separated and quantified on an achiral stationary phase, where the peak area ratio directly corresponds to the original enantiomeric ratio of the analyte. scirp.org

Derivatization with (1S)-(-)-camphanic chloride is a robust method for the chiral analysis of specific amines by gas chromatography (GC). nih.gov This technique is particularly useful for converting analytes into less polar, more volatile derivatives suitable for GC analysis. The formation of diastereomeric amides allows for their separation on a non-chiral GC column, simplifying the analytical setup. nih.govresearchgate.net

A notable application is the determination of the enantiomeric composition of tobacco alkaloids like nornicotine, anatabine, and anabasine. nih.govresearchgate.net In one method, these alkaloids were derivatized with (1S)-(-)-camphanic chloride and analyzed using an achiral Rtx-200 column with a nitrogen-phosphorus detector (GCNPD). nih.gov This approach demonstrated excellent linearity and low limits of detection (LOD) and quantitation (LOQ), proving successful for profiling enantiomers in various tobacco matrices. nih.govresearchgate.net Another early use of this strategy involved demethylating nicotine (B1678760) to nornicotine, which was then converted to its diastereomeric amide derivative with (-)-camphanic acid for separation on a capillary GC, achieving an enantiomeric purity determination of greater than 98%. nih.gov

Table 1: GC Method Parameters for Chiral Analysis of Tobacco Alkaloids via (1S)-(-)-Camphanic Amide Derivatization Data sourced from references nih.govresearchgate.net.

| Parameter | Conditions/Value |

|---|---|

| Derivatizing Agent | (1S)-(-)-Camphanic chloride |

| Analytes | Nornicotine, Anatabine, Anabasine |

| Chromatographic System | Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) |

| Column (Achiral) | Rtx-200 |

| Coefficient of Determination (R²) | > 0.9989 |

| Limit of Detection (LOD) | 0.087 to 0.24 µg g⁻¹ |

| Limit of Quantitation (LOQ) | 0.29 to 0.81 µg g⁻¹ |

| Recoveries | 94.3% to 104.2% |

High-Performance Liquid Chromatography (HPLC) coupled with derivatization using (1S)-(-)-camphanic chloride is a powerful and widely applied technique for the enantioseparation of chiral compounds, particularly amines and alcohols. akjournals.comresearchgate.net The formation of diastereomeric amides or esters enhances chromatographic resolution on standard achiral columns, such as C18 reversed-phase columns. researchgate.netakjournals.com This indirect method is often preferred for its robustness and the ability to introduce a chromophore, improving UV detectability. researchgate.net

A key example is the enantioseparation of the antiarrhythmic drug mexiletine (B70256). akjournals.com After derivatization with (1S)-(-)-camphanic chloride, the resulting diastereomers were successfully separated using reversed-phase HPLC with a mobile phase of aqueous trifluoroacetic acid and acetonitrile (B52724). akjournals.com This method proved superior to other derivatizing agents, such as (S)-(-)-(N)-trifluoroacetyl prolyl chloride, achieving a higher resolution factor. akjournals.com The method was validated for accuracy and precision and was even scalable for small-scale preparative separation to recover the native enantiomer after hydrolysis. akjournals.com This approach has been cited in the context of resolving various pharmaceutically important compounds. researchgate.net

Table 2: HPLC Enantioseparation of Mexiletine after Derivatization with (1S)-(-)-Camphanic Chloride Data sourced from reference akjournals.com.

| Parameter | Value/Condition |

|---|---|

| Analyte | (R,S)-Mexiletine |

| Derivatizing Agent (CDR) | (1S)-(-)-Camphanic chloride |

| Chromatographic Mode | Reversed-Phase HPLC |

| Mobile Phase | Aqueous Trifluoroacetic Acid (0.1%) - Acetonitrile |

| Detection | UV at 210 nm |

| Resolution (Rs) | > 2 |

| Limit of Detection (LOD) | 80 ng mL⁻¹ for the camphanic diastereomer |

Spectroscopic Characterization of Diastereomeric Derivatives

The spectroscopic properties of diastereomeric amides formed from (1S)-(-)-camphanic acid provide valuable information for determining absolute configuration and understanding conformational preferences. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed for this purpose. researchgate.net

Studies on the diastereomeric amides formed between (-)-camphanic acid and various α-arylethylamines have shown that the absolute conformation and configuration can be deduced from 1H NMR data, supported by molecular mechanics (MM2) calculations. researchgate.net Repulsive interactions between specific groups and stabilizing hydrogen bonds dictate that the α-arylethyl groups in the two diastereomers adopt nearly opposite absolute conformations. researchgate.net This conformational difference is key to their chromatographic separation and results in distinct chemical shifts in their NMR spectra. researchgate.net

Circular dichroism spectra of these diastereomeric amides often exhibit nearly enantiomorphic (mirror-image) curves. researchgate.net This phenomenon arises because the major chromophores (the aromatic rings) assume mirror-image positions relative to the amide-lactone chromophoric system in the lowest-energy conformers of the diastereomeric pair. researchgate.net This distinct spectroscopic behavior can be a powerful tool for assigning the absolute configuration of the original amine.

Emerging Analytical Techniques Utilizing Chiral Amide Moieties

While derivatization with established reagents like (1S)-(-)-camphanic acid remains a cornerstone of indirect chiral analysis, the field is continually evolving. nih.gov Emerging techniques focus on developing novel chiral derivatizing agents and integrating derivatization with advanced analytical platforms to enhance separation efficiency, sensitivity, and throughput. nih.govmdpi.com

Recent advancements include the synthesis of new chiral derivatizing agents based on s-triazines, which have been used for the enantioseparation of amino acids. chromatographyonline.com Another approach involves the use of chiral solvating agents (CSAs) for NMR enantiodiscrimination, which relies on the formation of transient, non-covalent diastereomeric complexes. mdpi.com Furthermore, the coupling of derivatization with more advanced separation and detection technologies like ion-mobility mass spectrometry signifies a leap forward in chiral metabolomics. nih.gov These untargeted strategies allow for the profiling of multiple chiral metabolites in complex biological matrices. nih.gov The development of microfluidic systems for chiral separation also presents a promising avenue, offering miniaturization and high-throughput analysis. mdpi.com These emerging methods, which often still rely on the fundamental principle of forming chiral amide or ester linkages, build upon the foundation established by classic reagents like camphanic acid to address modern analytical challenges. nih.govmdpi.com

Mechanistic Investigations of Reactions Involving 1s Camphanic Acid Amide

Elucidation of Stereocontrol Elements in Asymmetric Induction

Asymmetric induction by the (1S)-(-)-camphanic acid amide auxiliary is governed by a combination of steric and electronic effects that create a diastereomeric differentiation in the transition state of the reaction. The rigid camphor (B46023) framework plays a pivotal role in this process. dokumen.pub

The bulky gem-dimethyl group and the bicyclic nature of the camphor skeleton effectively shield one face of the reactive center, which is typically an enolate or an iminium ion derived from the amide. This steric hindrance directs the approach of incoming reagents to the less hindered face, leading to the preferential formation of one diastereomer. wikipedia.org

In addition to steric effects, the stereoelectronic properties of the amide and the lactone functionalities are critical. The carbonyl groups can engage in dipole-dipole interactions and can coordinate to metal centers in catalyzed reactions. This coordination pre-organizes the substrate and the reagent in a specific orientation within the transition state, enhancing the facial bias. For example, in metal-catalyzed reactions, the ability of the amide oxygen to act as a ligand can be a key element of stereocontrol. acs.org

The conformational rigidity of the camphanyl moiety is another significant factor. The locked conformation minimizes the number of accessible low-energy transition states, thereby increasing the energy difference between the pathways leading to the different diastereomers and resulting in higher stereoselectivity. dokumen.pub

In the context of N-acyliminium ion chemistry, chiral auxiliaries derived from camphoric acid, a related compound, have been designed for asymmetric induction mechanisms that feature pre-complexation as the decisive step for stereodifferentiation. researchgate.net This principle of pre-organization is fundamental to understanding the stereocontrol exerted by camphanic acid amide as well.

Transition State Modeling and Reaction Pathway Analysis

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for modeling transition states and analyzing reaction pathways involving chiral auxiliaries. researchgate.net For reactions with this compound, transition state modeling helps to visualize the three-dimensional arrangement of atoms at the point of highest energy along the reaction coordinate.

These models can quantify the energy differences between competing diastereomeric transition states. The lower energy transition state corresponds to the major product isomer observed experimentally. By analyzing the geometries of these transition states, researchers can identify the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the observed stereoselectivity. nih.gov

For instance, in the base-catalyzed hydrolysis of amides, theoretical studies have shown that the presence of explicit solvent molecules in the computational model is crucial for accurately predicting the free energy barriers. nih.gov The solvent molecules stabilize the transition state through hydrogen bonding. Similar considerations would be essential for accurately modeling reactions of this compound.

In a study on the electrochemical skeletal rearrangement of a derivative of (1S)-(-)-camphanic acid, DFT calculations were used to investigate the mechanism. The calculations supported a mechanism involving the direct activation of a cyclopropane (B1198618) ring via single-electron oxidation, with the amide group playing a key role in the subsequent intramolecular cyclization. d-nb.infonih.gov Proposed mechanisms often involve radical cation intermediates, and the stereochemical outcome is determined by the facial selectivity of the intramolecular attack of the amide. nih.gov

A proposed mechanism for the alkylation-annulation cascade of a camphanyl amide derivative suggests that stereoinduction occurs in the second B-H activation step, governed by the absolute stereochemistry of the natural product moiety. nih.gov

Kinetic Studies of Enantioselective Processes

Kinetic studies provide quantitative data on the rates of chemical reactions and are fundamental to understanding reaction mechanisms. In the context of enantioselective processes involving this compound, kinetic investigations can reveal the factors that influence the speed and efficiency of the stereoselective step.

Kinetic resolution is a key application where the rates of reaction for two enantiomers with a chiral reagent or catalyst are different. (1S)-(-)-Camphanic acid and its derivatives are used as chiral resolving agents. tcichemicals.com In such a process, the less reactive enantiomer can be recovered in high enantiomeric excess. The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow), is a measure of the effectiveness of the kinetic resolution. A higher selectivity factor leads to a more efficient separation.

While specific kinetic data for reactions of this compound are not extensively reported in the provided search results, the principles of kinetic resolution are well-established. For example, in the non-enzymatic kinetic resolution of racemic amines, chiral acylating agents are employed, and the diastereoselective reaction rates determine the outcome. researchgate.net

In a study on the enantioselective allylation of stereogenic nitrogen centers, kinetic studies showed a pseudo-first-order rate constant, suggesting a direct bimolecular attack. researchgate.net Such studies are crucial for optimizing reaction conditions to achieve high conversion and enantioselectivity.

The table below illustrates hypothetical kinetic data for a kinetic resolution using a chiral auxiliary like this compound, demonstrating the concept of a selectivity factor.

| Enantiomer | Rate Constant (k) (M⁻¹s⁻¹) | Selectivity Factor (s) |

|---|---|---|

| (R)-Substrate | 0.15 | 15 |

| (S)-Substrate | 0.01 |

Influence of Solvent and Temperature on Stereoselectivity

The solvent and reaction temperature are critical parameters that can significantly influence the stereoselectivity of a reaction involving a chiral auxiliary like this compound.

Solvent Effects: The polarity, viscosity, and hydrogen-bonding capability of the solvent can affect the stability of the ground states and transition states of a reaction. researchgate.net In some cases, a change in solvent can even invert the sense of asymmetric induction. Solvents can influence the degree of aggregation of organometallic reagents, which in turn affects the geometry of the transition state and the resulting stereoselectivity. rsc.org

For example, in a study on the stereoselective synthesis of functionalized borane (B79455) clusters using a camphanyl amide directing group, the solvent was found to have a significant impact on the reaction yield. The reaction in solvents like acetone, THF, and DCE gave moderate yields, while the use of ethanol (B145695) or methanol (B129727) resulted in mainly unreacted starting material. The highest yield was achieved in dioxane at a specific temperature. nih.gov

| Solvent | Diastereomeric Excess (d.e.) (%) | Yield (%) |

|---|---|---|

| Dioxane | 85 | 85 |

| Acetone | 70 | 56 |

| Tetrahydrofuran (THF) | 68 | 52 |

| 1,2-Dichloroethane (DCE) | 65 | 48 |

| Ethanol (EtOH) | Primarily unchanged starting material |

Temperature Effects: The relationship between temperature and enantioselectivity is described by the Eyring equation. Generally, lowering the reaction temperature increases the difference in the free energies of activation for the two diastereomeric transition states (ΔΔG‡), leading to higher stereoselectivity. This is because the entropic contribution to the free energy becomes less significant at lower temperatures.

However, there are cases where non-linear relationships between temperature and stereoselectivity are observed. researchgate.net These are often indicative of a change in the reaction mechanism or the involvement of multiple competing transition states as the temperature is varied. In a diastereoselective hydrogenation study, a strong dependence of the diastereomeric excess on temperature was observed for carbon-supported catalysts, where the d.e. decreased as the temperature increased. scispace.com

For a reaction involving this compound, a typical trend would be an increase in diastereomeric excess as the temperature is lowered, as illustrated in the hypothetical data table below.

| Temperature (°C) | Diastereomeric Excess (d.e.) (%) |

|---|---|

| 25 | 75 |

| 0 | 88 |

| -20 | 92 |

| -78 | >98 |

Advanced Spectroscopic and Structural Characterization of 1s Camphanic Acid Amide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of (1S)-(-)-camphanamide complexes. The formation of diastereomeric amides by reacting a racemic or chiral amine with (1S)-(-)-camphanic chloride results in distinct NMR spectra for each diastereomer, a phenomenon that is exploited for stereochemical assignment.

In ¹H NMR spectroscopy, the protons of the two diastereomers experience different magnetic environments, leading to observable differences in their chemical shifts (δ) and coupling constants (J). The rigid camphor (B46023) framework of the amide holds the attached molecule in a specific conformation, causing protons near the chiral center to be shielded or deshielded to varying extents in each diastereomer. For example, in the analysis of camphanamide derivatives of amines, the methylene (B1212753) protons adjacent to the nitrogen can often be distinguished, allowing for the determination of the stereochemical course of a reaction.

Advanced 2D NMR techniques, such as Rotating-Frame Overhauser Effect Spectroscopy (ROESY), are employed to determine the relative stereochemistry of the diastereomers. By observing through-space correlations (NOEs) between the protons of the camphanoyl moiety and the attached molecule, their spatial proximity can be established. For instance, a strong NOE between a proton on the chiral auxiliary and a proton on the substrate can confirm a syn or anti relationship, allowing for the assignment of the major and minor species. rsc.org

The utility of NMR extends to various nuclei. In derivatives containing fluorine, ¹⁹F NMR can show significant chemical shift differences between diastereomers, often providing clearer signal separation than ¹H NMR due to the larger chemical shift range and absence of complex proton-proton coupling. Similarly, in organometallic complexes, nuclei like ²⁹Si can also exhibit distinct resonances for each diastereomer. rsc.org

Table 1: Representative ¹H NMR Data for Diastereomeric Camphanamide Complexes This table presents illustrative data showing how chemical shifts of specific protons can differ between two diastereomers (A and B) of a camphanamide complex.

| Proton Group | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | Typical Multiplicity |

| Amide N-H | 8.52 | 8.45 | broad singlet |

| Methine (α to N) | 4.85 | 4.95 | multiplet |

| Camphor Bridgehead | 2.50 | 2.41 | multiplet |

| Camphor CH₂ | 1.95 | 2.10 | multiplet |

| Camphor CH₂ | 1.70 | 1.80 | multiplet |

| Camphor Methyl | 1.10 | 1.12 | singlet |

| Camphor Methyl | 1.05 | 1.08 | singlet |

| Camphor Methyl | 0.95 | 0.92 | singlet |

Note: Data is representative and will vary based on the specific complex and solvent used.

X-ray Crystallography for Absolute Configuration Determination of Amide Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of chiral molecules. When (1S)-(-)-camphanic acid is used as a chiral derivatizing agent, it imparts its known absolute stereochemistry upon the resulting diastereomeric amide complex.

The process involves reacting the chiral molecule of unknown configuration with (1S)-(-)-camphanic chloride to form a pair of diastereomers. These diastereomers possess different physical properties, including solubility, which often allows for their separation by fractional crystallization. If one of the diastereomers can be grown into a single crystal of suitable quality for X-ray diffraction, its complete molecular structure can be determined.

Because the absolute configuration of the (1S)-(-)-camphanoyl moiety is known—originating from naturally derived (+)-camphor—it serves as an internal reference within the crystal structure. tcichemicals.com By determining the relative stereochemistry of the rest of the molecule with respect to this fixed reference, the absolute configuration of the previously unknown chiral center can be unambiguously assigned. This method is particularly powerful because it does not rely on empirical rules or computational models, providing direct, unequivocal proof of stereochemistry. The excellent crystallinity of many camphorsultam amides, a related class of camphor derivatives, highlights the general utility of the camphor scaffold in producing derivatives suitable for X-ray analysis. tcichemicals.com

Vibrational Spectroscopy (IR, Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable information on the functional groups, bonding, and conformational properties of (1S)-(-)-camphanic acid amide and its complexes. These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

For camphanamides, several key vibrational modes are of interest. The most prominent are the amide and lactone carbonyl (C=O) stretching vibrations.

Lactone C=O Stretch: The five-membered lactone ring within the camphanoyl group exhibits a characteristic high-frequency C=O stretching band, typically observed in the range of 1780-1800 cm⁻¹.

Amide I Band: This band, arising primarily from the C=O stretching vibration of the amide group, is highly sensitive to the local environment, including hydrogen bonding and conformation. It typically appears in the 1630-1680 cm⁻¹ region. Its precise frequency can indicate the strength of intermolecular hydrogen bonds involving the amide.

Amide II Band: Found between 1510-1570 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. Its position and intensity are also conformationally sensitive.

Differences in the vibrational spectra between diastereomeric complexes can reveal subtle variations in their conformational preferences and hydrogen-bonding networks. americanpharmaceuticalreview.com For instance, the formation of different intramolecular or intermolecular hydrogen bonds in two diastereomers will lead to shifts in the positions of the N-H and C=O stretching bands. Raman spectroscopy is particularly effective for studying non-polar bonds and symmetric vibrations, making it a useful tool for probing the hydrocarbon backbone of the camphor structure. researchgate.netspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for a (1S)-(-)-Camphanamide Derivative

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Structural Information |

| N-H Stretch | 3200-3400 | IR | Hydrogen bonding state of amide |

| C-H Stretch | 2850-3000 | IR, Raman | Aliphatic/Aromatic C-H bonds |

| Lactone C=O Stretch | 1780-1800 | IR, Raman (weak) | Rigid bicyclic lactone system |

| Amide I (C=O Stretch) | 1630-1680 | IR (strong), Raman | Amide conformation, H-bonding |

| Amide II (N-H bend, C-N stretch) | 1510-1570 | IR | Amide conformation |

| C-N Stretch | 1200-1350 | IR, Raman | Amide bond character |

High-Resolution Mass Spectrometry for Structural Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity and elemental composition of (1S)-(-)-camphanamide derivatives. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). alevelchemistry.co.uk

This precision allows for the unambiguous determination of a molecule's elemental formula. thermofisher.com Even if two different molecules have the same nominal mass, their exact masses will differ due to the slight mass differences between their constituent isotopes (e.g., the mass of ¹²C is exactly 12, but ¹⁶O is 15.9949). By matching the experimentally measured accurate mass to a calculated theoretical mass, the elemental composition of the parent ion can be confirmed with high confidence, typically with an error of less than 5 parts per million (ppm). nih.gov

In addition to confirming the molecular formula of the intact derivative, HRMS is used to analyze fragmentation patterns. Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. The accurate mass measurement of these fragment ions provides further structural verification. This data helps to confirm the presence of both the camphanoyl moiety and the attached substrate within the complex, solidifying the structural assignment made by other spectroscopic methods. The combination of a parent ion's accurate mass with the accurate masses of its characteristic fragments provides powerful evidence for the structure of a camphanamide derivative. researchgate.net

Computational and Theoretical Studies of 1s Camphanic Acid Amide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a fundamental understanding of the distribution of electrons within a molecule and how this dictates its chemical behavior. These calculations are crucial for analyzing the stability and reactivity of compounds like (1S)-(-)-Camphanic acid amide.

Studies employing quantum chemical methods have been instrumental in comparing the stability of esters derived from camphanic acid with those from other chiral auxiliaries like (-)-borneol (B1667373). researchgate.netresearchgate.net Calculations have revealed that the ester bond in camphanic acid derivatives requires significantly less energy for cleavage—approximately 15 kcal/mol less—than similar bonds in (-)-borneol esters. researchgate.netresearchgate.net This difference in bond dissociation energy, predicted through computational modeling, helps to explain the observed lower stability of camphanic acid esters under certain conditions, such as during column chromatography. researchgate.netresearchgate.net

The reactivity of the camphanic scaffold is influenced by its rigid bicyclo[2.2.1]heptane skeleton, which introduces steric and electronic constraints. The carboxylic acid group (or the amide group in the derivative) is a primary site for chemical reactions, and its reactivity can be modulated by interactions with the rest of the molecule. Quantum chemical calculations can precisely model these interactions, predicting how the electronic structure affects the propensity for reactions like esterification, amidation, oxidation, or reduction. For instance, the internal bond strength index (IBSI), a parameter derivable from quantum calculations, has been used to quantify the strength of the C-O bond in esters, providing a theoretical basis for their observed stability. researchgate.netresearchgate.net

Table 1: Calculated Properties Related to Electronic Structure and Reactivity

| Computational Method | Calculated Property | Finding for Camphanic Acid Derivatives | Reference |

|---|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Ester Bond Dissociation Energy | Requires ~15 kcal/mol less energy for cleavage compared to (-)-borneol esters. | researchgate.net |

| Quantum Chemical Calculations | Internal Bond Strength Index (IBSI) | The IBSI for the alkyl C-O bond is lower than in (-)-borneol esters, indicating a weaker bond. | researchgate.netresearchgate.net |

Density Functional Theory (DFT) for Predicting Stereoselectivity and Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a particularly powerful and widely used quantum mechanical method due to its balance of accuracy and computational cost. sumitomo-chem.co.jp For this compound and related structures, DFT calculations are pivotal in predicting the stereochemical outcome of reactions and elucidating complex reaction mechanisms. sumitomo-chem.co.jp

One key application of DFT is in understanding and predicting stereoselectivity. nih.govresearchgate.net In reactions involving chiral catalysts or substrates, DFT can model the transition states of competing reaction pathways, allowing researchers to determine which diastereomer or enantiomer is energetically favored. For example, in the manganese-catalyzed late-stage lactonization of natural products like camphanic acid, DFT analysis was crucial. nih.govresearchgate.net It helped to rationalize the high levels of diastereoselectivity achieved by identifying the most stable transition state geometry, which is dictated by the interaction between the chiral catalyst and the substrate. nih.govresearchgate.net

DFT is also extensively used to map out entire reaction mechanisms. sumitomo-chem.co.jp For the aforementioned Mn-catalyzed lactonization, DFT calculations supported a rebound-type mechanism. nih.govresearchgate.netacs.org This mechanism involves an initial hydrogen atom transfer (HAT) from a C-H bond of the substrate to a highly reactive metal-oxyl intermediate, followed by the rapid transfer of the carboxylate to the resulting carbon radical. nih.govresearchgate.netacs.org DFT calculations have also been employed to rationalize divergent reaction pathways based on subtle changes in reactants, such as different substituents on a pyridine (B92270) ring. researchgate.net Furthermore, in the field of electrochemistry, DFT has been used to investigate the mechanism of skeletal rearrangements of camphanic acid derivatives, showing that the oxidation of a cyclopropane (B1198618) ring initiates the reaction. d-nb.info

Vibrational circular dichroism (VCD) spectra, which are sensitive to molecular chirality, can be simulated using DFT. researchgate.net By comparing calculated and experimental spectra, researchers can determine the absolute configuration and conformation of chiral molecules like camphanic acid in solution. researchgate.net Such studies have shown that in dilute solutions, camphanic acid exists primarily as a monomer with an intramolecular hydrogen bond, while in concentrated solutions, it forms dimers through intermolecular hydrogen bonds. researchgate.net

Table 2: Applications of DFT in Studying Camphanic Acid and Derivatives

| Application Area | Specific Use Case | Key Insight from DFT | Reference |

|---|---|---|---|

| Stereoselectivity | Mn-catalyzed γ-lactonization | Rationalizes high diastereoselectivity by modeling transition state energies. | nih.govresearchgate.net |

| Reaction Mechanisms | Mn-catalyzed γ-lactonization | Supports a rebound mechanism involving hydrogen atom transfer and carboxylate rebound. | nih.govresearchgate.netacs.org |

| Reaction Mechanisms | Electrochemical skeletal rearrangement | Indicates reaction initiation via oxidation of a cyclopropane radical cation. | d-nb.info |

| Conformational Analysis | Vibrational Circular Dichroism (VCD) spectra simulation | Identifies monomeric (intramolecular H-bond) and dimeric (intermolecular H-bond) forms in solution. | researchgate.net |

Molecular Dynamics Simulations for Understanding Conformation and Interactions

While quantum mechanics is essential for understanding electronic effects and reactions, molecular dynamics (MD) simulations provide a powerful lens for examining the conformational dynamics and intermolecular interactions of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe their interactions, allowing for the simulation of larger systems (e.g., a solute in a solvent box or bound to a protein) for longer timescales than are feasible with quantum methods.

A significant application of MD simulations is in the study of biomolecular interactions. When designing derivatives of camphanic acid amide as potential therapeutic agents, MD simulations are used to assess the binding stability of these compounds to their target proteins. After an initial docking pose is predicted, an MD simulation can reveal whether the compound remains stably bound in the active site or if it dissociates. These simulations provide detailed information on the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, and they can reveal the conformational flexibility of both the ligand and the protein upon binding. This understanding is critical for structure-based drug design.

In Silico Design and Optimization of Chiral Amide Derivatives

The insights gained from quantum mechanics and molecular dynamics are integrated into the in silico design and optimization of new molecules. This compound serves as a valuable chiral scaffold that can be computationally modified to create derivatives with enhanced or novel properties.

The process often begins with identifying a biological target, such as a viral enzyme. A library of virtual derivatives of camphanic acid amide can then be generated by adding various substituents. Molecular docking is used to screen this library, predicting the binding affinity and pose of each derivative within the target's active site. This initial screening prioritizes a smaller set of promising candidates for further investigation.

Following docking, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR models establish a mathematical correlation between the chemical structures of the derivatives (described by molecular descriptors) and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, further refining the design process. For example, a QSAR model could correlate the antiviral potency of camphanic acid amide derivatives with specific electronic or steric properties of their substituents.

Finally, the most promising candidates identified through docking and QSAR are often subjected to more rigorous MD simulations to confirm their binding stability and interaction patterns. This integrated computational workflow, from quantum calculations on the basic scaffold to the in silico screening and optimization of derivatives, significantly accelerates the discovery of new functional molecules, such as antiviral agents or novel chiral catalysts, based on the this compound framework. kaimosi.com

Future Perspectives and Emerging Research Directions

Development of Sustainable and Economically Viable Synthesis Protocols

The traditional synthesis of (1S)-(-)-camphanic acid involves a multi-step process starting from (+)-(1R,3S)-camphoric acid. orgsyn.org This process often utilizes reagents like phosphorus pentachloride and thionyl chloride, which can generate significant waste streams, including phosphorus oxychloride and hydrochloric acid gas. orgsyn.org Future research is increasingly focused on developing more sustainable and economically viable synthetic routes.

Key areas of development include:

Enzymatic and Biocatalytic Methods: The use of enzymes, such as P450 monooxygenases, presents a greener alternative to traditional chemical oxidation. While currently limited by substrate scope and catalyst cost, ongoing research into enzyme immobilization and engineering aims to improve the economic feasibility of these methods.

Flow Chemistry: Continuous flow protocols offer advantages in terms of safety, efficiency, and scalability. The development of flow-based methods for the synthesis of (1S)-(-)-camphanic acid and its amide derivative could lead to higher yields, reduced reaction times, and minimized waste generation. researchgate.net

Atom-Economical Reactions: Investigating reaction pathways that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. For the synthesis of the amide, exploring direct condensation reactions between (1S)-(-)-camphanic acid and amines using greener coupling agents or catalyst systems is a promising avenue. acs.org

A comparative analysis of existing and potential future synthetic methods highlights the push towards more environmentally benign processes.

| Method | Advantages | Disadvantages | Future Outlook |

| Traditional Chemical Synthesis | Established and well-understood. orgsyn.org | Use of hazardous reagents, significant waste generation. orgsyn.org | Gradual replacement with greener alternatives. |

| Enzymatic Oxidation | Environmentally friendly, high selectivity. | High catalyst cost, limited substrate scope. | Improved enzyme stability and cost-effectiveness through genetic engineering. |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. researchgate.net | Initial setup costs can be high. | Increased adoption for industrial-scale production. |

Broadening the Scope of Asymmetric Reactions Mediated by (1S)-(-)-Camphanic Acid Amide

(1S)-(-)-Camphanic acid and its derivatives are primarily utilized as chiral auxiliaries and resolving agents. Future research aims to expand the repertoire of asymmetric reactions where the amide derivative can be effectively employed.

Emerging applications include:

Asymmetric Catalysis: While the parent acid is used to prepare chiral catalysts, direct use of the amide as a ligand or organocatalyst is an area ripe for exploration. researchgate.net Its bifunctional nature, possessing both a hydrogen bond donor (amide N-H) and acceptor (carbonyl oxygens), could be exploited in various asymmetric transformations.

Michael Additions: Organocatalysts derived from related camphoric acid have shown promise in asymmetric Michael additions. researchgate.net Investigating the potential of this compound and its derivatives to catalyze such reactions could lead to the efficient synthesis of complex chiral molecules.

Diels-Alder Reactions: Organocatalytic Diels-Alder reactions are a powerful tool for the construction of cyclic systems with multiple stereocenters. nih.gov The development of catalysts based on the this compound scaffold for these transformations is a logical extension of current research.

The table below summarizes the potential of this compound in various asymmetric reactions.

| Reaction Type | Potential Role of this compound | Key Research Focus |

| Asymmetric Michael Addition | Chiral organocatalyst or ligand. researchgate.net | Catalyst design and optimization for high enantioselectivity. |

| Asymmetric Diels-Alder Reaction | Chiral catalyst or directing group. nih.gov | Exploring catalyst loading and reaction conditions for various substrates. |

| Asymmetric Aldol (B89426) Reaction | Chiral catalyst component. researchgate.net | Synthesis of novel bifunctional catalysts incorporating the camphanic amide moiety. |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The increasing use of automation and high-throughput screening (HTS) in chemical research presents a significant opportunity for the application of this compound. Its properties as a reliable chiral building block make it well-suited for integration into these platforms.

Automated Synthesis: The development of robust and reproducible synthetic protocols for this compound and its derivatives will facilitate their use in automated synthesis platforms. This will enable the rapid generation of libraries of chiral compounds for screening purposes.

High-Throughput Screening: As a chiral derivatizing agent, (1S)-(-)-camphanic acid chloride, a precursor to the amide, is already used to determine the enantiomeric purity of alcohols and amines. sigmaaldrich.com This application can be adapted for HTS workflows to quickly assess the stereochemical outcome of a large number of reactions.

Exploration of Novel Bioactive Derivatives and Their Therapeutic Potential

While the primary use of (1S)-(-)-camphanic acid and its derivatives has been in synthesis, there is growing interest in their own biological activities. Research has indicated that derivatives of camphanic acid exhibit a range of biological properties, including antiviral and antimicrobial effects. lookchem.com

Future research in this area will likely focus on:

Antiviral Activity: Derivatives of camphanic acid have shown inhibitory activity against influenza viruses. Further synthesis and screening of novel amide derivatives against a broader range of viruses, including emerging pathogens, is a promising area of investigation.

Antimicrobial and Anti-inflammatory Properties: this compound itself has been noted for its potential antimicrobial and anti-inflammatory properties. lookchem.com Systematic studies to evaluate these activities and establish structure-activity relationships are warranted.

Anticancer Activity: Camphor (B46023) and its derivatives have been investigated for their anticancer properties. researchgate.net The synthesis of novel this compound derivatives and their evaluation against various cancer cell lines could lead to the discovery of new therapeutic leads. nih.gov

The table below highlights some of the reported biological activities of related camphor derivatives, suggesting potential avenues for the exploration of this compound derivatives.

| Biological Activity | Reported for Camphor/Camphanic Acid Derivatives | Potential for this compound Derivatives |

| Antiviral (Influenza) | Yes | High |

| Antimicrobial | Yes lookchem.com | High |

| Anti-inflammatory | Yes lookchem.com | High |

| Anticancer | Yes researchgate.net | Moderate to High |

Advanced Applications in Materials Science and Supramolecular Chemistry

The rigid, chiral scaffold of this compound makes it an attractive building block for the construction of novel materials and supramolecular assemblies.

Chiral Polymers: Incorporation of this compound into polymer backbones could lead to the development of new chiral stationary phases for chromatography or materials with unique optical properties. Copolymers based on the related camphoric acid have already been synthesized and show tunable mechanical and barrier properties. mdpi.com

Supramolecular Gels and Liquid Crystals: The ability of the amide group to form hydrogen bonds can be exploited to create self-assembling systems. researchgate.net Research into the gelation properties and liquid crystalline behavior of this compound derivatives could lead to new "smart" materials that respond to external stimuli.

Metal-Organic Frameworks (MOFs): While the parent camphoric acid has been used as a linker in MOFs, the amide derivative offers different coordination possibilities and the potential for post-synthetic modification. nih.gov

The unique structural features of this compound position it as a versatile tool for future innovations across various scientific disciplines.

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing (1S)-(-)-camphanic acid amide, and how do reaction conditions influence stereochemical purity?

- This compound is typically synthesized via amidation of (1S)-(-)-camphanic acid derivatives. A common method involves reacting (1S)-(-)-camphanic acid chloride with ammonia or amine derivatives under anhydrous conditions to avoid hydrolysis . Stereochemical purity is maintained by controlling reaction temperature (<0°C for acid chloride activation) and using non-polar solvents (e.g., dichloromethane) to minimize racemization . For characterization, nuclear Overhauser effect (NOE) NMR experiments and chiral HPLC are critical to confirm enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy : - and -NMR identify key structural features, such as the camphor-derived bicyclic framework (δ 0.8–1.5 ppm for gem-dimethyl groups) and amide protons (δ 6.5–7.5 ppm, broad singlet) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 228.1364 for CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the solid state .

Q. Why is the stereochemistry of this compound critical in asymmetric catalysis or medicinal chemistry applications?

- The (1S)-configuration induces chiral environments in host-guest interactions, influencing enantioselectivity in catalytic systems (e.g., organocatalysis) or binding affinity in antiviral studies. For example, derivatives with the (1S)-configuration showed 3–5× higher inhibition of H1N1 influenza virus compared to (1R)-isomers in viral plaque assays .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., nucleophilic acyl substitution vs. elimination) impact the yield and purity of this compound?

- Nucleophilic Acyl Substitution : Dominates in polar aprotic solvents (e.g., THF) with excess ammonia, favoring amide formation.

- Elimination Pathways : Occur under high-temperature or acidic conditions, leading to byproducts like camphor-derived olefins. Kinetic studies using -NMR monitoring (e.g., in CDCl) reveal that maintaining pH 8–9 (via triethylamine) suppresses elimination .

- Optimization : Design experiments using a Box-Behnken model to balance reaction time (12–24 hr), temperature (−10°C to 25°C), and stoichiometry (1:1.2 acid chloride:amine) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound derivatives?

- Metabolic Stability : Use hepatic microsome assays to identify rapid Phase I oxidation of the amide group, explaining reduced in vivo efficacy. Modify the scaffold with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability .

- Bioavailability : Perform comparative pharmacokinetic studies (C, AUC) using LC-MS/MS to quantify plasma concentrations. Lipophilicity (logP) adjustments via prodrug strategies (e.g., esterification) improve membrane permeability .

Q. How can quantum chemical calculations (e.g., DFT) predict the stability and reactivity of this compound in synthetic or biological systems?

- Transition State Analysis : DFT calculations (B3LYP/6-311+G(d,p)) model energy barriers for amide hydrolysis, showing lower activation energy (∆G = 25.3 kcal/mol) in acidic vs. basic media .

- Intermolecular Interactions : Non-covalent interaction (NCI) plots reveal van der Waals interactions between the camphor skeleton and hydrophobic enzyme pockets, guiding structure-based drug design .